Regioisomeric Differentiation: 2-(4-Chlorophenyl)-1-methyl vs. 4-(4-Chlorophenyl)-2-methyl Substitution Pattern Controls N–H Hydrogen-Bond Network Availability
The target compound, 1-methyl-2-(4-chlorophenyl)-1H-imidazole, differs from its positional isomer 4-(4-chlorophenyl)-2-methyl-1H-imidazole in a structurally decisive way: the target bears the 4-chlorophenyl group at C2 adjacent to N1–CH₃, whereas the isomer places it at C4, opposite the methyl-bearing nitrogen. Crystallographic analysis of the 4-aryl-2-methyl series by Macías et al. (2018) demonstrates that the N–H⋯N hydrogen-bond strength, which governs crystal packing and acid-base character, follows the rank order H (3a) > Cl (3b) > OMe (3c) [1]. The target compound, having no N–H proton (N1 is methylated), cannot participate in this hydrogen-bond network at all. In antifungal assays against C. neoformans, the 4-(4-chlorophenyl)-2-methyl isomer (3b) was less active than the 4-methoxy analog (3c) at all tested concentrations, with compound (3c) proving 'more active than (3a) and (3b)' [1]. This confirms that within the imidazole class, regioisomeric substitution directly and quantitatively alters biological activity, and the 2-aryl-1-methyl configuration of the target compound represents a distinct pharmacophoric space that cannot be substituted by the 4-aryl-2-methyl isomer.
| Evidence Dimension | Presence of N–H⋯N hydrogen-bond donor/acceptor motif |
|---|---|
| Target Compound Data | Absent (N1 is methylated; no N–H donor available) |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-2-methyl-1H-imidazole: N–H⋯N motif present; H-bond strength rank: Cl-substituted intermediate between H and OMe [1] |
| Quantified Difference | Complete loss of N–H⋯N hydrogen-bond network; fundamentally altered acid-base character and crystal packing topology |
| Conditions | Single-crystal X-ray diffraction; Hirshfeld surface analysis; antifungal evaluation against C. neoformans and C. albicans [1] |
Why This Matters
The absence of the N–H donor in the target compound eliminates a key molecular recognition handle used by 4-aryl-2-methylimidazoles for target binding, making it a distinct chemotype for screening libraries where alternative binding modes are sought.
- [1] Macías MA, et al. Studies via X-ray analysis on intermolecular interactions and energy frameworks based on the effects of substituents of three 4-aryl-2-methyl-1H-imidazoles of different electronic nature and their in vitro antifungal evaluation. Acta Crystallogr C Struct Chem. 2018;74(Pt 11):1447-1458. DOI: 10.1107/S2053229618014109. View Source
